molecular formula C53H83NO22 B054504 N-(1-Deoxyfructosyl)amphotericin B CAS No. 119829-29-7

N-(1-Deoxyfructosyl)amphotericin B

Número de catálogo B054504
Número CAS: 119829-29-7
Peso molecular: 1086.2 g/mol
Clave InChI: YAKICIHFDVEAMY-YAYRCEHOSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(1-Deoxyfructosyl)amphotericin B (NDFA) is a derivative of amphotericin B, which is a polyene macrolide antibiotic used to treat fungal infections. NDFA has been synthesized by modifying the sugar moiety of amphotericin B, which has led to improved solubility and reduced toxicity. NDFA has shown promising results in scientific research applications, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions are discussed in

Mecanismo De Acción

N-(1-Deoxyfructosyl)amphotericin B exerts its antifungal activity by binding to ergosterol, a component of fungal cell membranes. This binding disrupts the cell membrane, leading to leakage of intracellular contents and ultimately cell death. N-(1-Deoxyfructosyl)amphotericin B has also been shown to induce oxidative stress in fungal cells, leading to further damage.

Efectos Bioquímicos Y Fisiológicos

N-(1-Deoxyfructosyl)amphotericin B has been shown to have reduced toxicity compared to amphotericin B. It has also been shown to have improved solubility, which allows for easier administration and better distribution in the body. N-(1-Deoxyfructosyl)amphotericin B has been tested in animal models and has shown efficacy in treating systemic fungal infections.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(1-Deoxyfructosyl)amphotericin B has several advantages for lab experiments. It is effective against a broad range of fungal strains, including drug-resistant strains. It has also been shown to have reduced toxicity compared to amphotericin B, which allows for higher concentrations to be used in experiments. However, N-(1-Deoxyfructosyl)amphotericin B is still a relatively new compound, and more research is needed to fully understand its efficacy and safety.

Direcciones Futuras

There are several future directions for N-(1-Deoxyfructosyl)amphotericin B research. One direction is to further optimize the synthesis of N-(1-Deoxyfructosyl)amphotericin B to improve yields and purity. Another direction is to test N-(1-Deoxyfructosyl)amphotericin B against additional fungal strains to determine its efficacy against a broader range of infections. Additionally, the potential use of N-(1-Deoxyfructosyl)amphotericin B in combination with other antifungal agents should be explored to determine if it can enhance their efficacy. Finally, more research is needed to fully understand the safety and toxicity of N-(1-Deoxyfructosyl)amphotericin B in animal models and humans.

Métodos De Síntesis

N-(1-Deoxyfructosyl)amphotericin B is synthesized by reacting amphotericin B with fructose under mild alkaline conditions. The reaction results in the replacement of the mycosamine sugar moiety of amphotericin B with a fructose moiety, forming N-(1-Deoxyfructosyl)amphotericin B. The synthesis of N-(1-Deoxyfructosyl)amphotericin B has been optimized to yield high purity and high yields.

Aplicaciones Científicas De Investigación

N-(1-Deoxyfructosyl)amphotericin B has shown promising results in scientific research applications. It has been tested against several fungal strains, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. N-(1-Deoxyfructosyl)amphotericin B has been shown to inhibit fungal growth and is effective against drug-resistant strains.

Propiedades

Número CAS

119829-29-7

Nombre del producto

N-(1-Deoxyfructosyl)amphotericin B

Fórmula molecular

C53H83NO22

Peso molecular

1086.2 g/mol

Nombre IUPAC

(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-3,5-dihydroxy-6-methyl-4-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]oxan-2-yl]oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid

InChI

InChI=1S/C53H83NO22/c1-29-17-15-13-11-9-7-5-6-8-10-12-14-16-18-36(75-51-48(66)44(46(64)32(4)74-51)54-28-53(71)49(67)47(65)40(61)27-72-53)24-41-43(50(68)69)39(60)26-52(70,76-41)25-35(57)22-38(59)37(58)20-19-33(55)21-34(56)23-42(62)73-31(3)30(2)45(29)63/h5-18,29-41,43-49,51,54-61,63-67,70-71H,19-28H2,1-4H3,(H,68,69)/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+/t29-,30-,31-,32+,33+,34+,35-,36-,37+,38+,39-,40+,41-,43+,44-,45+,46+,47+,48-,49-,51-,52+,53+/m0/s1

Clave InChI

YAKICIHFDVEAMY-YAYRCEHOSA-N

SMILES isomérico

C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H](C[C@H]([C@@H](CC[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)NC[C@@]4([C@H]([C@@H]([C@@H](CO4)O)O)O)O)O

SMILES

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)NCC4(C(C(C(CO4)O)O)O)O)O

SMILES canónico

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(CC(C(CCC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)NCC4(C(C(C(CO4)O)O)O)O)O

Sinónimos

N-(1-deoxy-D-fructos-lyl)amphotericin B
N-(1-deoxyfructosyl)amphotericin B
N-Fru-AmB

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.